molecular formula C11H12F2O2S B14053379 1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one

1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one

Cat. No.: B14053379
M. Wt: 246.28 g/mol
InChI Key: LQCMCHSBEKZZCT-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one is an organic compound characterized by the presence of difluoromethoxy and methylthio groups attached to a phenyl ring, along with a propan-1-one moiety

Preparation Methods

The synthesis of 1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)benzene and 2-(methylthio)benzene.

    Synthetic Routes: The reaction involves the formation of the propan-1-one moiety through a series of chemical reactions, including Friedel-Crafts acylation, nucleophilic substitution, and oxidation.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts such as aluminum chloride for Friedel-Crafts acylation and oxidizing agents like potassium permanganate for oxidation.

    Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or methylthio groups are replaced by other nucleophiles under appropriate conditions.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It finds applications in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

    Effects: The specific effects depend on the nature of the interactions and the biological context in which the compound is studied.

Comparison with Similar Compounds

1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(3-(methylthio)phenyl)propan-1-one and 1-(3-(difluoromethoxy)phenyl)propan-1-one share structural similarities.

    Uniqueness: The presence of both difluoromethoxy and methylthio groups in this compound imparts unique chemical and biological properties, distinguishing it from other related compounds.

    Comparison: Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C11H12F2O2S

Molecular Weight

246.28 g/mol

IUPAC Name

1-[3-(difluoromethoxy)-2-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H12F2O2S/c1-3-8(14)7-5-4-6-9(10(7)16-2)15-11(12)13/h4-6,11H,3H2,1-2H3

InChI Key

LQCMCHSBEKZZCT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)OC(F)F)SC

Origin of Product

United States

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